3-Phenoxy-2-butanone
Description
Significance and Research Context of Phenoxy Ketones in Organic Synthesis
Phenoxy ketones, and more specifically α-phenoxy ketones, are a class of compounds recognized for their utility as versatile building blocks in organic synthesis. researchgate.net They serve as crucial intermediates in the creation of a variety of important molecules, including amino alcohols and diols. researchgate.net A significant application of α-phenoxy ketones is in the synthesis of benzofurans, a class of heterocyclic compounds with notable biological and electronic properties. researchgate.net The cyclodehydration of α-phenoxy ketones, often facilitated by reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), provides an efficient pathway to substituted benzofurans. researchgate.net
These compounds are typically synthesized through the reaction of phenols with α-bromo ketones. researchgate.netresearchgate.net The development of efficient synthetic methods for α-phenoxy ketones is driven by their role as precursors to pharmaceuticals and other high-value chemicals. researchgate.net Furthermore, the core structure of phenoxy ketones is explored in medicinal chemistry for the development of new therapeutic agents. For instance, derivatives of aryloxyacetic acids containing an α,β-unsaturated ketone moiety have been investigated as a new class of diuretics. acs.org The fluorinated counterparts, such as α,α-difluorinated-α-phenoxy ketones, are also gaining attention in medicinal chemistry due to the unique properties conferred by the fluorine atoms. digitellinc.com
Structural Classification and Academic Nomenclature of Ketone Derivatives
Ketones are organic compounds characterized by the presence of a carbonyl group (C=O) where the carbonyl carbon is bonded to two other carbon atoms. They are broadly classified based on the nature of the organic groups attached to the carbonyl carbon. 3-Phenoxy-2-butanone can be classified as an α-substituted ketone, where the substituent is a phenoxy group (-O-C₆H₅) located on the carbon atom adjacent (the α-carbon) to the carbonyl group.
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 3-phenoxybutan-2-one . This name is derived by identifying the longest carbon chain containing the ketone functional group, which is a four-carbon chain (butane). The "-e" from butane (B89635) is replaced with "-one" to denote the ketone, and the position of the carbonyl group is indicated by the number 2. The phenoxy group is located on the third carbon of the chain, hence "3-phenoxy".
Ketones are a fundamental functional group, and their preparation is a core topic in organic chemistry. Common methods for synthesizing ketones include the oxidation of secondary alcohols, ozonolysis of alkenes, Friedel-Crafts acylation, and the hydration of terminal alkynes. libretexts.org More advanced methods involve the use of organocuprate reagents with acid chlorides and various catalytic cross-coupling reactions. libretexts.orgnih.gov
Historical Overview of Research Pertaining to this compound and Cognate Structures
Research into α-substituted ketones, including phenoxy derivatives, has a long history rooted in the fundamental exploration of organic reactions. The synthesis of α-phenoxy ketones from phenols and α-halo ketones has been a standard method for many years. researchgate.net Early research would have focused on understanding the reactivity of these compounds, such as their susceptibility to nucleophilic substitution and their use in condensation reactions.
A significant area of historical and ongoing research is the use of α-phenoxy ketones in the synthesis of heterocyclic compounds like benzofurans. researchgate.net Various acidic and basic conditions have been explored to effect the intramolecular cyclization required for the formation of the furan (B31954) ring. The development of milder and more efficient reagents, such as Eaton's reagent, represents progress in this field. researchgate.net
In a broader context, the synthesis of ketones has evolved significantly. Classic methods like the Friedel-Crafts acylation have been supplemented by numerous modern techniques that offer greater functional group tolerance and milder reaction conditions. organic-chemistry.orgorgsyn.org The study of cognate structures, such as raspberry ketone (p-hydroxyphenyl-2-butanone), which is an isomer of a hydroxylated version of this compound, has been driven by its importance in the flavor and fragrance industry. sciencemadness.org The biosynthesis of such ketones in plants has also been a subject of scientific investigation. sciencemadness.org
Compound Data
Interactive Table of Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-phenoxybutan-2-one |
| CAS Number | 6437-85-0 cymitquimica.com |
| Molecular Formula | C₁₀H₁₂O₂ cymitquimica.com |
| Molecular Weight | 164.21 g/mol cymitquimica.com |
| Appearance | Colorless to pale yellow liquid cymitquimica.com |
| Odor | Pleasant aromatic cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
3-phenoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXROYABIGAUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377464 | |
| Record name | 3-phenoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6437-85-0 | |
| Record name | 3-Phenoxy-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6437-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Phenoxy 2 Butanone and Its Analogues
Direct Synthesis Approaches
Direct synthesis methods aim to construct the 3-phenoxy-2-butanone molecule in a more convergent manner, often by forming the key ether linkage or by directly modifying a butanone framework.
Etherification Reactions for Phenoxy Group Introduction
The introduction of the phenoxy group onto a pre-existing four-carbon backbone is a common and effective strategy. This is typically achieved through nucleophilic substitution reactions where a phenoxide acts as the nucleophile.
One of the most well-established methods for forming ether linkages is the Williamson ether synthesis . masterorganicchemistry.comorgchemres.org This reaction involves the S\textsubscript{N}2 displacement of a halide or other suitable leaving group by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this would involve reacting a salt of phenol (B47542) (a phenoxide) with a 3-halo-2-butanone. To maximize the yield of the desired ether via the S\textsubscript{N}2 pathway, a primary alkyl halide is generally preferred as the electrophile, although secondary halides can be used. masterorganicchemistry.comlibretexts.org The use of a strong base to generate the phenoxide is crucial, and the reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide. ambeed.com
Another important etherification method is the Ullmann condensation . google.comorganic-chemistry.org This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. organic-chemistry.orgwikipedia.org While traditionally requiring harsh conditions with high temperatures and stoichiometric amounts of copper, modern variations have been developed that utilize ligands to facilitate the reaction under milder conditions. google.commdpi.com This method is particularly useful for forming diaryl ethers but can be adapted for the synthesis of alkyl aryl ethers. orgchemres.orgorganic-chemistry.org
A documented synthesis of this compound involves the reaction of phenol with 3-chloro-2-butanone (B129570). This reaction is carried out in the presence of potassium carbonate and potassium iodide, which acts as a catalyst, in butanone as the solvent. The reaction proceeds at room temperature over approximately 12 hours.
| Reactants | Reagents/Catalysts | Solvent | Conditions |
| Phenol, 3-chloro-2-butanone | Potassium carbonate, Potassium iodide | Butanone | Room temperature, 12 hours |
| Phenol, 2-butanone (B6335102) | Titanium tetrachloride | Dichloromethane | Inert atmosphere |
| 2-bromo-2-butanone, Sodium phenoxide | - | DMF (polar aprotic) | 60-80°C |
This table summarizes various etherification approaches for synthesizing this compound.
Direct Carbonyl Group Functionalization in Butanone Scaffolds
Direct functionalization of the α-carbon of a ketone is a powerful tool in organic synthesis. colab.ws For this compound, this would involve introducing the phenoxy group directly at the C3 position of a butanone derivative. This can be achieved through the reaction of an enolate or enol ether of 2-butanone with an appropriate electrophilic phenoxy source.
The α-functionalization of ketones often proceeds via enolate intermediates. msu.edu These nucleophilic species can then react with various electrophiles. While direct phenoxylation of a ketone enolate can be challenging, related transformations provide a basis for this approach. For instance, the direct α-amination and α-alkoxylation of ketones have been successfully developed. colab.wsacs.org These reactions often employ metal catalysts to facilitate the coupling of the ketone with the heteroatom nucleophile. colab.ws
Indirect Synthetic Routes and Precursor Chemistry
Indirect routes to this compound involve the synthesis of a precursor molecule that is then converted to the final product. These multi-step sequences can offer advantages in terms of controlling regioselectivity and accessing a wider range of analogues.
Synthesis via Halogenated Butanone Intermediates
A common and practical approach to this compound involves the use of a halogenated butanone as a key intermediate. Specifically, 3-bromo-2-butanone (B1330396) or 3-chloro-2-butanone serve as excellent electrophiles for nucleophilic substitution by a phenoxide.
The synthesis of α-haloketones can be achieved through various methods. For example, the α-bromination of ketones can be carried out using N-bromosuccinimide (NBS) with a silica (B1680970) gel catalyst in methanol (B129727). lookchem.com The reaction of 3-bromo-2-butanone with sodium phenoxide in an anhydrous polar aprotic solvent like DMF at elevated temperatures (60–80°C) is a documented method for preparing this compound.
| Intermediate | Reactant | Reagents/Catalyst | Product |
| 3-Bromo-2-butanone | N-acetylguanidine | Acidic conditions | N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide |
| 3-Bromo-2-butanone | Various amides | Silver triflate | Oxazole derivatives |
| 3-Bromo-2-butanone | 3,5-dibromo-1,2,4-triazole | DBU | 2-bromo-5,6-dimethyl Current time information in Bangalore, IN.oxazolo[3,2-b] Current time information in Bangalore, IN.acs.orgtriazole |
This table showcases the utility of 3-bromo-2-butanone as an intermediate in the synthesis of various heterocyclic compounds.
Derivatization from Phenoxy Substrates (e.g., Phenoxyacetyl Chloride)
An alternative strategy begins with a phenoxy-containing starting material, which is then elaborated to form the butanone structure. Phenoxyacetyl chloride is a versatile precursor for this purpose. acs.org
One potential route involves the reaction of phenoxyacetyl chloride with a suitable organometallic reagent. For instance, a Grignard reagent like methylmagnesium bromide could, in principle, add to the acyl chloride to form a ketone. libretexts.orgyoutube.commasterorganicchemistry.com However, the reactivity of Grignard reagents can lead to double addition to acyl chlorides, yielding tertiary alcohols. Careful control of reaction conditions is necessary to favor the formation of the ketone.
| Precursor | Reaction | Reagents | Intermediate/Product |
| Phenoxyacetyl chloride | Arndt-Eistert Reaction | Diazomethane, Silver oxide/water | β-phenoxypropionic acid (low yield) acs.org |
| α-Phenoxypropionyl chloride | Reaction with Diazomethane | Diazomethane | l-diazo-3-phenoxy-2-butanone acs.org |
This table illustrates the derivatization of phenoxy substrates to form butanone precursors.
Condensation and Coupling Reactions
Condensation and coupling reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds and can be applied to the synthesis of this compound and its analogues. msu.edugoogle.comgoogle.com
Aldol-type condensation reactions could potentially be employed to build the butanone backbone. google.com For instance, a crossed-aldol reaction between an appropriate phenoxy-containing aldehyde or ketone and a suitable enolate could, in principle, lead to a precursor that can be converted to this compound.
More advanced coupling strategies, such as those catalyzed by transition metals, offer powerful methods for forming the key bonds in the target molecule. organic-chemistry.org For example, a palladium-catalyzed coupling reaction could potentially be used to join a phenoxy-containing fragment with a butanone-derived fragment. The A3 coupling reaction, which is a three-component reaction of an aldehyde, an alkyne, and an amine, is a powerful method for synthesizing propargylamines, which are versatile intermediates. researchgate.net While not a direct route to this compound, it highlights the potential of multi-component reactions in building complex molecular structures.
Phenoxy radical couplings, often enzyme-mediated, are another class of reactions that can form complex molecules. frontiersin.org While typically used for forming C-C or C-O bonds between aromatic rings, the principles could potentially be adapted for the synthesis of α-phenoxy ketones.
Enantioselective and Diastereoselective Synthesis of Chiral Butanones
The creation of specific stereoisomers of chiral butanones is paramount for their application in pharmaceuticals and other fine chemicals. This requires precise control over the formation of stereocenters, which can be achieved through asymmetric catalysis, stereocontrolled transformations, and deracemization techniques.
Asymmetric catalysis utilizes chiral catalysts to transform prochiral substrates into chiral products with high enantioselectivity. In the context of butanone synthesis, both organocatalysis and metal-based catalysis have proven effective for establishing stereocenters.
Organocatalysis, which uses small organic molecules as catalysts, has been applied to reactions forming butanone structures. For instance, cinchona alkaloids have been used to catalyze direct aldol (B89426) reactions to form substituted dihydroxybutanone derivatives. nih.gov While these methods can produce products with high diastereomeric enrichment, the enantiomeric excess can be moderate. nih.gov
Transition metal catalysis offers a powerful alternative for asymmetric synthesis. The stereochemistry of the catalyst, rather than the substrate, often dictates the configuration of the product. pnas.org Ruthenium complexes containing chiral diphosphine and diamine ligands, for example, have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of various ketones. jst.go.jp These catalysts operate through a proposed concerted six-membered transition state, which accounts for their high reactivity. jst.go.jp Such approaches are foundational for accessing optically active secondary alcohols, which are direct precursors to or products of butanone reduction. jst.go.jp
Table 1: Examples of Asymmetric Catalysis in the Synthesis of Butanone Analogues
| Catalyst Type | Substrate Type | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Organocatalyst (Cinchonine) | Phenylacetaldehydes & Ketones | 2,3-dihydroxybutan-1-ones | Generated distereomerically enriched syn-products (de = 60–99%) with moderate enantiomeric excesses (ee = 43–56%). | nih.gov |
| Metal Catalyst (Ru-diphosphine/diamine) | Aromatic/Heteroaromatic Ketones | Chiral Secondary Alcohols | Achieves high catalytic activity and enantioselectivity for ketone hydrogenation under neutral to basic conditions. | jst.go.jp |
Controlling stereochemistry can also be achieved by transforming existing ketone precursors. These methods often involve the reduction of a carbonyl group or the coupling of smaller fragments where the stereochemical outcome is directed by the reagents or catalysts employed.
A prominent strategy is the enantioselective reduction of a prochiral ketone. Biocatalysis is particularly powerful in this regard. For example, the ketone 4-hydroxy-2-butanone (B42824) (4H2B) can be asymmetrically reduced to the chiral alcohol (R)-1,3-butanediol ((R)-1,3-BDO) with exceptional stereoselectivity. researchgate.net Using a newly isolated strain, Candida krusei ZJB-09162, this transformation was achieved with an enantiomeric excess (ee) of 99% and a yield of 83.9% through a fed-batch fermentation process. researchgate.net
Chemical methods have also been explored. The reductive cross-coupling of phenylacetaldehydes with methyl- or phenylglyoxal, promoted by samarium(II) iodide (SmI₂), can produce 1-phenyl-substituted 2,3-dihydroxybutanones at yields between 40-60%. nih.gov However, this particular method resulted in poor stereocontrol, generating product mixtures with diastereomeric and enantiomeric ratios close to one. nih.gov In contrast, aldolase-catalyzed reactions can produce enantiopure syn-(3R,4S) 1,3,4-trihydroxypentan-2-ones, showcasing the high degree of control achievable with enzymatic transformations. nih.gov
Deracemization is a highly efficient strategy that converts a racemic mixture (a 50:50 mix of enantiomers) into a single, optically pure stereoisomer, potentially achieving a 100% theoretical yield. researchgate.net This approach is distinct from kinetic resolution, which has a maximum theoretical yield of 50% for the desired enantiomer.
One advanced deracemization technique employs a one-pot, two-step cascade reaction catalyzed by ω-transaminases with opposite stereoselectivities. researchgate.net In the first step, one enantiomer of a racemic amine (a common precursor or analogue to ketones) is converted into a prochiral ketone through enantioselective deamination by the first transaminase. In the second step, a second, stereocomplementary transaminase catalyzes the stereoselective amination of the intermediate ketone to yield the desired single enantiomer of the amine. researchgate.net This formal stereoinversion avoids competitive substrate usage by separating the two enzymatic steps, sometimes by a simple heat-inactivation step between additions. researchgate.net
Photochemical methods are also emerging for deracemization. tum.de These reactions use a chiral photosensitizer that selectively interacts with one enantiomer of the racemate, promoting its conversion to the other enantiomer through an achiral intermediate, ultimately enriching the mixture in the non-interacting enantiomer. tum.denih.gov Another innovative approach is crystallization-induced deracemization (CID), which has been successfully applied to atropisomeric biaryls using copper catalysis in the presence of a chiral resolving agent. acs.org This method relies on the dynamic racemization of the substrate in solution while one enantiomer selectively crystallizes, driving the equilibrium toward the desired solid product. acs.org
Stereocontrolled Transformations of Ketone Precursors
Green Chemistry Principles in Butanone Synthesis
The integration of green chemistry principles into synthetic routes is essential for developing environmentally benign and economically viable processes. This involves the use of biocatalysts, renewable feedstocks, and the design of sustainable reaction pathways that minimize waste and energy consumption.
Biocatalysis, using either isolated enzymes or whole microbial cells, is a cornerstone of green chemistry. mdpi.com These methods offer high specificity and operate under mild reaction conditions, often eliminating the need for protection/deprotection steps common in classical organic synthesis. mdpi.com
Engineered microorganisms provide a platform for the sustainable production of butanones. Strains of Escherichia coli have been engineered to synthesize 2-butanone from glucose by extending the 2,3-butanediol (B46004) synthesis pathway. nih.gov This was achieved by introducing a B12-dependent glycerol (B35011) dehydratase from Klebsiella pneumoniae, which converts 2,3-butanediol to 2-butanone. nih.gov Similarly, engineered E. coli have been developed as whole-cell biocatalysts for the production of 1-hydroxy-2-butanone from 1,2-butanediol. mdpi.com
Enzymes are also used to produce butanone from biomass-derived chemicals. Acetoacetate decarboxylase from Clostridium acetobutylicum has been shown to convert levulinic acid, a platform chemical derived from biomass, into 2-butanone with conversion yields ranging from 8.4% to 90.3%. nih.gov The efficiency of this enzymatic process could be further enhanced by using mediators like methyl viologen. nih.gov Multi-enzyme cascades represent another frontier, enabling complex transformations in a single pot. A dual-enzyme system combining an ene-reductase (ERed) and an imine reductase (IRed) can convert α,β-unsaturated ketones into chiral amines with up to four possible stereoisomers accessible with very high purity. acs.org
Table 2: Selected Biocatalytic Approaches to Butanone and Analogue Synthesis
| Biocatalyst/Enzyme | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|
| Acetoacetate Decarboxylase | Levulinic Acid | 2-Butanone | Converts biomass-derived chemical into a valuable solvent. | nih.gov |
| Engineered E. coli | Glucose | 2-Butanone | Extends the 2,3-butanediol pathway for renewable production. | nih.gov |
| Candida krusei ZJB-09162 | 4-Hydroxy-2-butanone | (R)-1,3-Butanediol | High enantioselectivity (99% ee) and yield (83.9%). | researchgate.net |
The design of inherently sustainable synthetic routes aims to improve atom economy, reduce waste, and utilize renewable resources and energy sources. This involves creating novel reaction pathways and optimizing existing industrial processes.
One innovative strategy is the development of artificial synthetic pathways using cell-free multi-enzyme catalysis. Such a system was designed to upgrade bio-ethanol into higher-value chemicals like acetoin (B143602), 2,3-butanediol, and 2-butanol (B46777), achieving theoretical yields of up to 88%. rsc.org This approach demonstrates an environmentally friendly method for converting renewable feedstocks into more complex molecules. rsc.orgscispace.com
Synthesis of Structurally Modified this compound Derivatives
Synthesis of Hydroxybutanone Analogues
The introduction of a hydroxyl group to the butanone moiety of this compound analogues can be achieved through various synthetic strategies, leading to valuable intermediates and compounds with potentially altered biological activities.
One prominent method involves the asymmetric epoxidation of an enone followed by hydrogenolysis. For instance, the enantioselective synthesis of 3-hydroxy-4-phenyl-2-butanone has been developed using this approach. researchgate.net This method allows for the creation of specific stereoisomers, which can be crucial for biological applications.
Another approach is the direct synthesis of hydroxybutanone precursors. 4-Hydroxy-2-butanone, a key intermediate, can be synthesized through methods like the aldol condensation of acetone (B3395972) and formaldehyde (B43269) or the oxidation of 1,3-butanediol. ontosight.aigoogle.com This versatile intermediate can then be used in subsequent reactions to introduce the desired phenoxy group. For example, 4-hydroxy-2-butanone is used in the synthesis of various compounds, including those with applications as pharmaceutical intermediates. lookchem.com
Furthermore, hydroxybutanone analogues with substituted phenoxy groups can be prepared. A notable example is the synthesis of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy-2-butanone from vanillin (B372448). researchgate.net This multi-step synthesis involves a Claisen-Schmidt condensation reaction. researchgate.net The asymmetric hydrogenation of α-aryloxyalkanones to produce β-aryloxy alcohols represents another related and valuable transformation. sigmaaldrich.com
The following table summarizes key reactions for the synthesis of hydroxybutanone analogues:
| Starting Material(s) | Reagent(s)/Catalyst(s) | Product | Reference(s) |
| 1-Phenyl-3-buten-2-one | t-butyl hydroperoxide, chiral La-BINOL-Ph3P=O complex, Pd/C, H2 | (S)- or (R)-3-hydroxy-4-phenylbutan-2-one | researchgate.net |
| Acetone, Formaldehyde | - | 4-Hydroxy-2-butanone | ontosight.ai |
| 1,3-Butanediol | Hydrogen peroxide, catalyst | 4-Hydroxy-2-butanone | google.com |
| Vanillin, Acetone | - | 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy-2-butanone | researchgate.net |
| Racemic α-aryloxy aldehydes | RuCl2(S)-binap or its (R)-enantiomer, H2 | Chiral β-aryloxy alcohols | sigmaaldrich.com |
Preparation of Substituted Phenyl Butanone Derivatives
Modifying the phenyl ring of this compound with various substituents allows for the fine-tuning of the molecule's electronic and steric properties. A common strategy involves the Williamson ether synthesis, where a substituted phenol is reacted with a halo-butanone.
For example, a range of 1-aryloxypropan-2-ones can be prepared by reacting substituted phenols with chloroacetone (B47974) in the presence of a base. rsc.org This method is adaptable for creating a library of derivatives with different substitution patterns on the phenyl ring. Similarly, various substituted sodium aroxides can be reacted with 2-(α-bromoacetyl)-phenoxathiin to yield the corresponding substituted phenoxy derivatives. lew.ro One of the starting materials used in such reactions is 4-(3-oxobutyl)-phenol, which is itself a substituted phenyl butanone derivative. lew.ro
Further functionalization can be achieved on a pre-existing substituted phenoxy-2-butanone structure. For instance, the chlorine atom in 3-(4-chlorophenoxy)-2-butanone (B3031470) oxime can be replaced with a methyl group by reaction with a Grignard reagent.
The following table provides examples of synthetic routes to substituted phenyl butanone derivatives:
| Starting Material(s) | Reagent(s)/Catalyst(s) | Product | Reference(s) |
| Substituted phenols, Chloroacetone | Base | 1-Aryloxypropan-2-ones | rsc.org |
| 4-(3-Oxobutyl)-phenol, 2-(α-bromoacetyl)-phenoxathiin | Crown ether | 2-(α-(4-(3-Oxobutyl)phenoxy)acetyl)-phenoxathiin | lew.ro |
| 3-(4-Chlorophenoxy)-2-butanone oxime, CH₃MgBr | THF | 3-(4-Methylphenoxy)-2-butanone oxime | |
| Substituted anilide, Chloro-acetic acid alkyl ester, Potassium carbonate | Microwave irradiation, 2-butanone | Ethyl/Methyl esters of substituted phenoxyacetic acids | mdpi.com |
Introduction of Heteroatoms in the Butanone Chain
Replacing the ether oxygen or other atoms in the butanone chain with different heteroatoms, such as sulfur or nitrogen, leads to the creation of thioether and amino analogues of this compound. These modifications can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
Thioether analogues, where the phenoxy oxygen is replaced by a sulfur atom, can be synthesized. For example, compounds where a sulfur atom is linked to the butanone chain have been prepared. google.com The synthesis of 2-(phenylthio)pyrimidine derivatives also indicates the feasibility of creating phenylthio analogues. google.com
The introduction of nitrogen to create amino analogues is another important modification. Reductive amination of phenoxymethyl (B101242) alkyl ketones in the presence of a Raney nickel catalyst is a method to produce the corresponding phenoxyalkylamines. google.com This process can be applied to starting materials like 1-(3-methylphenoxy)-2-butanone to yield the corresponding amine. google.com Furthermore, the deracemization of (R/S)-mexiletine, which is 1-(2,6-dimethylphenoxy)-2-propanamine, highlights the synthesis and manipulation of such amino analogues. sci-hub.se
The following table summarizes methods for introducing heteroatoms into the butanone chain:
| Starting Material | Reagent(s)/Catalyst(s) | Product Type | Reference(s) |
| Halogenoether ketones | - | Thioether analogues (Y=S) | google.com |
| Phenoxymethyl alkyl ketones | Raney nickel catalyst, H₂, NH₃ source | Phenoxyalkylamines | google.com |
| (R/S)-mexiletine | (R)- and (S)-selective transaminases | Enantiopure (R)-Mexiletine | sci-hub.se |
Design and Synthesis of Conformationally Restricted Derivatives
Restricting the conformational flexibility of this compound and its analogues through cyclization can lead to more rigid molecules with potentially enhanced binding affinity and selectivity for biological targets. These strategies often involve the formation of new heterocyclic rings.
One approach is the intramolecular cyclization of suitably substituted aryloxy ketones. For instance, acid-catalyzed cyclization of α-aryloxycarbonyls is a known method for constructing benzofuran (B130515) rings. rsc.org A more specific example is the decarboxylative migratory cyclization of ortho-alkylated phenoxy derivatives, which yields benzofuran-2(3H)-ones. acs.org
Another strategy involves the synthesis of fused ring systems. The AlCl₃-mediated cyclocondensation of 2,3-dichloropyrazine (B116531) derivatives with resorcinol (B1680541) monoalkyl ethers can produce polycyclic bis-fused furan (B31954) derivatives. researchgate.net Similarly, restricting conformationally flexible substituents into fused dihydrofuran rings has been shown to increase biological potency in some cases. researchgate.net
The following table outlines strategies for the synthesis of conformationally restricted derivatives:
| Starting Material Type | Reagent(s)/Condition(s) | Product Type | Reference(s) |
| Ortho-alkylated phenoxy esters | NaOEt in EtOH | 3-(pyrimidin-2(1H)-ylidene)benzofuran-2(3H)-ones | acs.org |
| α-Aryloxycarbonyls | Acid catalyst | Benzofurans | rsc.org |
| 2,3-Dichloropyrazine derivatives, Resorcinol monoalkyl ethers | AlCl₃ | Polycyclic bis-fused furan derivatives | researchgate.net |
| 2,5-Dibenzoylresorcinol dibenzyl ethers | Photocyclization, then methanesulfonyl chloride in pyridine | Substituted 2,3,5,6-tetraarylbenzo[1,2-b:5,4-b']difurans | researchgate.net |
Stereochemical Investigations and Chiral Technologies Applied to Butanones
Chirality in Phenoxy Ketones and Butanone Derivatives
Chirality, the property of a molecule being non-superimposable on its mirror image, is a key feature of many organic compounds, including 3-phenoxy-2-butanone. iupac.org The presence of a stereocenter, typically a carbon atom bonded to four different groups, gives rise to enantiomers—pairs of molecules that are mirror images of each other. aocs.org In the case of butanone derivatives, the introduction of a substituent, such as a phenoxy group at the third position, can create such a chiral center. The differential interactions of these enantiomers with other chiral molecules, like biological receptors or chiral catalysts, underscore the importance of their separation and characterization. wikipedia.org
The separation of a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components is known as resolution. libretexts.org Various techniques have been developed for this purpose, with chiral chromatography being one of the most widely used methods on both analytical and preparative scales. wikipedia.orgresearchgate.net
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org CSPs can be based on a variety of chiral selectors, including polysaccharides, proteins, and cyclodextrins. wikipedia.org High-performance liquid chromatography (HPLC) with a chiral column is a common and versatile method for enantioseparation. researchgate.netresearchgate.net For instance, the enantiomers of various compounds can be effectively separated using commercially available chiral columns like Chiralpak and Chiralcel. google.com Another approach involves the use of a chiral mobile phase additive (CMPA), which forms diastereomeric complexes with the enantiomers, allowing for their separation on a non-chiral stationary phase. wikipedia.org
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. libretexts.org For example, a racemic base can be resolved using a chiral acid like (+)-tartaric acid to form diastereomeric salts. libretexts.org
The following table summarizes common chiral separation techniques:
| Separation Technique | Principle | Common Applications |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). wikipedia.org | Analytical and preparative separation of a wide range of chiral compounds. researchgate.netresearchgate.net |
| Gas Chromatography (GC) with Chiral Column | Separation of volatile enantiomers on a chiral stationary phase. wikipedia.org | Analysis of volatile chiral molecules. researchgate.net |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase with a chiral stationary phase. chemistrydocs.com | Separation of thermally labile and high molecular weight compounds. chemistrydocs.com |
| Diastereomeric Crystallization | Formation of diastereomers with different physical properties (e.g., solubility) by reacting a racemate with a chiral resolving agent. libretexts.org | Large-scale separation of enantiomers. libretexts.org |
| Kinetic Resolution | One enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. researchgate.net | Synthesis of enantiomerically enriched compounds. researchgate.net |
When a molecule contains more than one stereocenter, it can exist as diastereomers—stereoisomers that are not mirror images of each other. masterorganicchemistry.com Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation and characterization using standard laboratory techniques like chromatography and spectroscopy. masterorganicchemistry.commasterorganicchemistry.com
For example, the reduction of a chiral ketone like (S)-3-phenyl-2-butanone with a reducing agent such as sodium borohydride (B1222165) (NaBH4) results in a mixture of two diastereomeric alcohols. chegg.com These diastereomers can be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where diastereotopic protons will exhibit different chemical shifts. masterorganicchemistry.com In cases involving complex mixtures, high-resolution mass spectrometry can be employed to identify and quantify different diastereomers. acs.org The formation of diastereomers is a key principle in many stereoselective synthesis strategies. msu.eduresearchgate.net
Enantiomer Resolution and Chiral Separation Techniques
Asymmetric Induction and Catalysis in Butanone Synthesis
Asymmetric induction, also known as stereoselective synthesis, refers to a chemical reaction that preferentially forms one stereoisomer over another. msu.edu This is a fundamental concept in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.
Chiral catalysts play a pivotal role in asymmetric synthesis by creating a chiral environment that directs the reaction towards the formation of a specific enantiomer or diastereomer. These catalysts can be metal complexes with chiral ligands, organocatalysts, or biocatalysts.
Organocatalysis: The use of small organic molecules as chiral catalysts has gained significant traction. For instance, proline and its derivatives, as well as cinchona alkaloids, have been effectively used in asymmetric aldol (B89426) and Michael reactions involving ketones. rsc.orgscispace.com In some cases, a combination of two organocatalysts, such as proline and a cinchona-thiourea derivative, can work cooperatively to achieve high stereoselectivity. rsc.org
Metal-Based Catalysis: Transition metal complexes containing chiral ligands are powerful catalysts for a variety of stereoselective transformations. For example, rhodium complexes supported on materials like bipyridine-periodic-mesoporous-organosilica (Bpy-PMO) have been studied for the stereoselective reduction of ketones. uclouvain.be
Diastereoselective synthesis aims to control the formation of diastereomers. msu.edu This can be achieved by utilizing a substrate that already contains a chiral center, which then influences the stereochemical outcome of subsequent reactions. This transfer of chirality is a powerful strategy for constructing molecules with multiple stereocenters.
A well-known example is the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on a chiral ketone. The model suggests that the nucleophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. msu.edu The reduction of 3-phenyl-2-butanone is a classic case where this principle applies. msu.edu
Furthermore, the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemistry of a reaction and are subsequently removed, is a common diastereoselective strategy. beilstein-journals.org
Application of Chiral Catalysts in Stereoselective Reactions
Stereoselective Biotransformations
Biotransformations utilize enzymes or whole microbial cells as catalysts to perform chemical reactions. researchgate.net These biocatalysts often exhibit high chemo-, regio-, and stereoselectivity, making them valuable tools for the synthesis of chiral compounds. mdpi.com
The reduction of prochiral ketones to chiral alcohols is a prominent application of biocatalysis. mdpi.com A prochiral molecule, like 2-butanone (B6335102), can be converted from achiral to chiral in a single step. libretexts.org Enzymes such as alcohol dehydrogenases (ADHs) can reduce the carbonyl group of a ketone with high enantioselectivity, producing either the (R)- or (S)-alcohol, depending on the specific enzyme used. rsc.org
For instance, whole cells of Bacillus cereus have been shown to asymmetrically reduce various ketones to their corresponding alcohols with high enantiomeric excess. mdpi.com Similarly, lipases can be used for the kinetic resolution of racemic mixtures, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two. researchgate.net The use of enzymes in organic solvents has also been explored, with nanobiocatalysts developed to facilitate cofactor recycling in non-aqueous environments. rsc.org The enantioselectivity of some enzymes can even be influenced by the choice of substrate or reaction conditions. chimia.ch
Microbial Reduction of Ketones to Chiral Alcohols
The use of whole microbial cells, such as yeast and bacteria, is a well-established method for the asymmetric reduction of prochiral ketones. google.com These biocatalysts are valued for their low cost, ease of use, and the presence of innate cofactor regeneration systems, which are crucial for the reductase enzymes that perform the carbonyl reduction. mdpi.com
Various microorganisms have been screened and identified for their ability to reduce ketones with high enantioselectivity. For instance, a wide range of prochiral ketones have been efficiently reduced to their corresponding optically active secondary alcohols using resting cells of the yeast Rhodotorula sp. capes.gov.brresearchgate.net Strains of Rhodotorula mucilaginosa have proven to be particularly active and selective whole-cell biocatalysts for the asymmetric reduction of aromatic ketones. researchgate.netacademicjournals.orgmdpi.com Similarly, the fungus Geotrichum candidum has been used to reduce aromatic ketones, β-keto esters, and simple aliphatic ketones to their corresponding (S)-alcohols with excellent selectivity. researchgate.netacs.orgcapes.gov.br
Baker's yeast (Saccharomyces cerevisiae) is one of the most widely used microorganisms for reducing prochiral ketones. researchgate.netoup.comscilit.com For example, the reduction of 1-phenyl-1,3-butanedione using fermenting baker's yeast yields (S)-(+)-3-hydroxy-1-phenyl-1-butanone with high chemo- and enantio-selectivity (>98% enantiomeric excess). cdnsciencepub.com The enantioselectivity of these microbial reductions is often governed by Prelog's rule, which predicts the stereochemical outcome based on the relative size of the substituents attached to the carbonyl group. cdnsciencepub.com
The reaction conditions, including the choice of medium and immobilization of the cells, can significantly impact the efficiency and reusability of the biocatalyst. While aqueous media are common, the low miscibility of hydrophobic ketones can be a limitation. researchgate.net Immobilizing yeast cells on supports like agar (B569324) or in calcium alginate spheres can enhance their stability, pH tolerance, and allow for repeated use, making the process more viable for industrial applications. researchgate.netscielo.br
Table 1: Examples of Microbial Reduction of Prochiral Ketones
| Microorganism | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rhodotorula sp. AS2.2241 | Aromatic Ketones | (R) | >97% | capes.gov.brresearchgate.net |
| Rhodotorula mucilaginosa | Acetophenone | (S) | 99.9% | academicjournals.org |
| Geotrichum candidum | Aromatic Ketones | (S) | High | acs.org |
| Saccharomyces cerevisiae | 1-Phenyl-1,3-butanedione | (S) | >98% | cdnsciencepub.com |
| Bacillus cereus TQ-2 | Acetophenone | (R) | 99% | mdpi.com |
Enzyme-Catalyzed Enantioselective Synthesis
While whole-cell systems are effective, using isolated enzymes such as alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), offers greater control and specificity. academicjournals.org These enzymes catalyze the reduction of carbonyl groups to chiral alcohols with high enantioselectivity. academicjournals.org This approach avoids side reactions that can occur with whole cells and simplifies product purification.
The enantioselective enzymatic production of acetoin (B143602) (3-hydroxy-2-butanone) highlights this strategy. A novel (S)-selective alcohol dehydrogenase was used for the kinetic resolution of meso-2,3-butanediol (B1221857) to produce (R)-acetoin, demonstrating the power of enzymes to facilitate enantioselective synthesis. researchgate.net
Research on ADHs has revealed fascinating details about the structural basis of their stereoselectivity. An ADH from Thermoanaerobium brockii showed a remarkable reversal of stereoselectivity based on substrate size. nih.gov It reduced smaller ketones like 2-butanone to the (R)-alcohol, while larger substrates like 2-pentanone were converted to the (S)-alcohol. nih.gov This demonstrates that subtle changes in substrate structure can dramatically alter the interaction within the enzyme's active site, leading to opposite stereochemical outcomes.
The practical application of these enzymes often requires a system for regenerating the expensive nicotinamide (B372718) cofactor (NADH or NADPH). rsc.org This can be achieved by using a coupled-enzyme system, where a second enzyme and a co-substrate (like isopropanol (B130326) or glucose) are used to recycle the cofactor. rsc.org For instance, a carbonyl reductase from Bacillus sp. ECU0013 was co-expressed in E. coli with a glucose dehydrogenase, enabling the efficient conversion of high concentrations of ethyl 4-chloro-3-oxobutanoate to its corresponding (R)-alcohol with an enantiomeric purity of 99.6% ee. rsc.org
Table 2: Selected Enzyme-Catalyzed Reductions of Ketones
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) / Configuration | Reference |
|---|---|---|---|---|
| Thermoanaerobium brockii ADH | 2-Butanone | (R)-2-Butanol | N/A | nih.gov |
| Thermoanaerobium brockii ADH | 2-Pentanone | (S)-2-Pentanol | N/A | nih.gov |
| Bacillus sp. ECU0013 Reductase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99.6% (R) | rsc.org |
| Candida parapsilosis CpSADH | Aromatic/Aliphatic Ketones | (S)-Secondary Alcohols | N/A | nih.gov |
| Pichia delftensis | Ketoester (for Endothelin antagonist) | (S)-Alcohol | >98% (S) | nih.gov |
Stereochemical Implications in Mechanistic Elucidation
The study of stereochemical outcomes in ketone reductions is crucial for elucidating reaction mechanisms. When a nucleophile, such as a hydride from a reducing agent, attacks a prochiral ketone, the carbonyl carbon's geometry changes from trigonal planar (sp2) to tetrahedral (sp3), creating a new stereocenter. mdpi.com The resulting configuration depends entirely on which face of the carbonyl plane the nucleophile attacks. mdpi.com
In non-enzymatic reactions, where attack from either face is often equally likely, a racemic (50:50) mixture of enantiomers is typically formed. mdpi.com However, the stereochemical course of these reactions can be predicted by models that account for steric and electronic effects. The Felkin-Ahn model, for example, successfully predicts the favored diastereomer in the reduction of ketones like 3-phenyl-2-butanone by considering the steric hindrance of the substituents adjacent to the carbonyl group. A more advanced computational approach uses "twist angles" to measure small deviations from orthogonality in the carbonyl's π* orbital, which can predict the preferred direction of nucleophilic attack. scilit.com
In contrast, enzyme-catalyzed reductions are highly stereospecific. mdpi.com The enzyme's active site binds the substrate in a precise orientation, forcing the nucleophilic attack (from the enzyme's cofactor) to occur from a single, specific side. mdpi.com This tight control results in the formation of one specific stereoisomer, often with very high enantiomeric excess.
Therefore, the observed stereochemistry serves as a powerful probe into the mechanism. The reversal of stereoselectivity seen with the ADH from Thermoanaerobium brockii when reducing 2-butanone versus 2-pentanone provides profound insight into the enzyme's active site. nih.gov It suggests that the larger pentyl group forces the substrate to bind in a different orientation compared to the smaller ethyl group, completely reversing the face of the carbonyl presented for reduction. Such detailed stereochemical analysis is indispensable for understanding and engineering biocatalysts for desired synthetic transformations. nih.gov
Spectroscopic and Computational Characterization of 3 Phenoxy 2 Butanone and Analogues
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods offer detailed insight into the molecular framework of 3-Phenoxy-2-butanone and related compounds by probing the interactions of molecules with electromagnetic radiation.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the expected proton (¹H) and carbon-¹³ (¹³C) NMR signals can be predicted based on its structure. Typical ¹H NMR spectra would show signals for the methyl group protons adjacent to the carbonyl, the methine proton, the second methyl group, and the aromatic protons of the phenoxy group. Specifically, general literature values suggest the methyl group adjacent to the ketone would appear at δ 1.2–1.4 ppm, the methylene (B1212753) protons near the ketone at δ 2.5–2.7 ppm, and the aromatic protons between δ 6.8–7.3 ppm. In the ¹³C NMR spectrum, the carbonyl carbon is expected to resonate at a characteristic downfield shift of approximately δ 208–210 ppm, with the aromatic carbon attached to the ether oxygen appearing around δ 150–160 ppm.
Detailed spectral data for analogues of this compound have been reported. For instance, the analogue 3,3-Dimethyl-1-phenoxybutan-2-one (B3395347) provides a clear example of spectral assignments.
NMR Data for 3,3-Dimethyl-1-phenoxybutan-2-one
| Nucleus | Chemical Shift (δ) ppm | Description |
|---|---|---|
| ¹H | 7.3–6.9 | Aromatic protons |
| ¹H | 1.3–1.1 | Methyl group protons |
| ¹³C | 207.5 | Carbonyl carbon (C=O) |
| ¹³C | 160–115 | Aromatic carbons |
Data sourced from BenchChem.
Furthermore, research on the enzymatic synthesis of (S)-1,3-Dihydroxy-4-phenoxybutan-2-one , another analogue, provides specific ¹H NMR data, highlighting the utility of this technique in characterizing stereochemically complex molecules. semanticscholar.org
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.20 g/mol ). A common fragmentation pathway involves the loss of the phenoxy group, leading to a significant fragment ion at m/z 105.
The analysis of analogues such as 3-Phenyl-2-butanone by Gas Chromatography-Mass Spectrometry (GC-MS) provides a reference for the fragmentation of similar structures. The NIST Mass Spectrometry Data Center reports key m/z peaks for this compound. nih.gov
GC-MS Data for 3-Phenyl-2-butanone
| Feature | Value |
|---|---|
| NIST Number | 62598 |
| m/z Top Peak | 148 |
| m/z 2nd Highest | 105 |
Data sourced from PubChem. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the most prominent absorption bands are associated with the carbonyl group (C=O) and the carbon-oxygen bonds of the ether linkage. A strong carbonyl stretching vibration is characteristically observed near 1720 cm⁻¹. Additionally, an absorption corresponding to the aromatic C-O-C ether stretch is found at approximately 1250 cm⁻¹. These two peaks are key diagnostic markers for the presence of the ketone and phenoxy ether functionalities within the molecule.
Mass Spectrometry (MS) Applications
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for separating components of a mixture, making them vital for the analysis of reaction products and the purification of target compounds.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components. GC-MS is frequently used to monitor the progress of reactions and to analyze the purity of products like this compound. For instance, in synthetic preparations, GC can be used to track the disappearance of starting materials and the appearance of the desired product. auroraprosci.com
For the analogue 3-Phenyl-2-butanone , a specific Kovats retention index has been determined, which is a standardized measure of a compound's elution time in GC. nih.gov
Kovats Retention Index for 3-Phenyl-2-butanone
| Column Type | Retention Index |
|---|---|
| Semi-standard non-polar | 1243.5 |
Data sourced from PubChem. nih.gov
This value can be used to identify the compound in complex mixtures when analyzed under similar GC conditions.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For ketones and aldehydes, analysis is often improved by derivatization. A common method involves reacting the carbonyl compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone derivative, which can then be analyzed by HPLC with UV detection at 360 nm. sepscience.com This approach is widely used for environmental and industrial sample analysis. sepscience.com
Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The separation of these enantiomers requires a chiral environment, which can be achieved through chiral HPLC. There are several strategies for chiral separation:
Chiral Stationary Phases (CSPs): These are HPLC columns packed with a chiral material that interacts differently with each enantiomer, leading to different retention times.
Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on a standard achiral column.
Diastereomeric Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
The enantiomeric excess (ee) of chiral compounds like the analogues of this compound is routinely monitored using chiral HPLC, which is a critical step in the development of asymmetric synthesis methods.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Computational Chemistry Approaches
Computational chemistry has emerged as a powerful tool for investigating the properties of molecules at the electronic and atomic levels. For this compound and its analogues, these methods provide deep insights into their structure, stability, and reactivity, complementing experimental findings.
Quantum Chemical Calculations (e.g., Density Functional Theory)benchchem.com
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of α-phenoxyketones. DFT methods, such as those employing the B3LYP hybrid functional with a 6-31G* basis set, can effectively predict charge distributions and the energies of transition states in chemical reactions involving these compounds. researchgate.net
In studies of analogues like α,α-difluorinated-α-phenoxyketones, DFT calculations have been crucial. nih.govresearchgate.netnih.gov These computational analyses help in quantitatively understanding the physicochemical properties of new derivatives relative to known compounds. nih.gov For instance, computational predictions, later confirmed by experiments, have shown that for phenoxy-substituted fluorinated ketones, the sp³-hybridized hydrate (B1144303) form is energetically favored over the non-ether variant. nih.govresearchgate.netnih.gov This preference is influenced by the electronic character of the ketone, where perturbations can further encourage the formation of the hydrate. nih.govresearchgate.net
Such computational findings are significant as they suggest strategies for designing molecules with specific properties. The insights gained from DFT calculations on the stability of ketone versus hydrate forms indicate that certain analogues could act as covalent inhibitors for enzymes like proteases. nih.govresearchgate.netnih.gov
Table 1: Application of DFT in the Study of this compound and Analogues
| Computational Method | Application | Insights Gained |
|---|---|---|
| DFT (B3LYP/6-31G*) | Prediction of charge distribution | Understanding of electronic properties and reactivity. researchgate.net |
| DFT | Calculation of transition-state energies | Elucidation of reaction mechanisms and kinetics. researchgate.net |
Molecular Modeling and Simulation for Conformational Analysis
The three-dimensional structure and conformational flexibility of molecules are key determinants of their physical and biological properties. Molecular modeling and simulation are used to explore the potential energy surface of a molecule and identify its stable conformers.
For analogues of this compound, such as α,α-difluoroalkyl ethers, conformational analysis has revealed important structural features. Unlike typical alkyl-aryl ethers that tend to be planar with the arene ring, or trifluoromethyl-aryl ethers which are orthogonal, difluorinated phenyl ethers can access a wider range of conformations. researchgate.net This is due to a smaller rotational barrier around the ArO–CF₂R bond. researchgate.net
Table 2: Conformational Insights for Phenoxyketone Analogues
| Molecule Type | Key Conformational Feature | Computational Method | Finding |
|---|---|---|---|
| α,α-Difluoroalkyl ethers | Rotational barrier around ArO-CF₂R bond | Not specified | Can access a wider range of conformers compared to non-fluorinated or trifluoromethylated analogues. researchgate.net |
Computational Prediction of Spectroscopic Parameters
Computational chemistry is widely used to predict spectroscopic parameters, which serves as a valuable tool for structure verification and interpretation of experimental spectra. Methods like DFT can be used to calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data.
For fluorinated organic compounds, including analogues of this compound, DFT has been successfully used to predict ¹⁹F NMR spectra with high accuracy. A linear correlation between computationally predicted and experimentally measured shifts often shows a high coefficient of determination (R² > 0.9), with a mean absolute error that can be less than 2 ppm. This predictive power is crucial for identifying new compounds and their transformation products, especially when authentic standards are unavailable.
Table 3: Predicted vs. Experimental Spectroscopic Data for Related Compounds
| Compound Class | Spectroscopic Parameter | Computational Method | Accuracy/Correlation |
|---|---|---|---|
| Fluorinated Organic Compounds | ¹⁹F NMR Chemical Shifts | DFT | R² = 0.98; Mean Absolute Error < 2 ppm. |
| Ferrocenyl Hetaryl Ketones | ¹³C NMR Chemical Shifts (C=O) | DFT | Patterns explained by geometric and electronic parameters. |
Research Applications in Chemical Synthesis and Materials Science
Design and Synthesis of Novel Chemical Entities
3-Phenoxy-2-butanone serves as an exemplary starting material for the design and synthesis of novel chemical entities. The presence of both a ketone and a phenoxy group allows for a wide array of chemical transformations. The ketone can undergo reactions such as aldol (B89426) condensations, reductions to alcohols, or reductive aminations, while the phenoxy ring can be functionalized through electrophilic aromatic substitution.
This versatility makes it a useful building block, analogous to related compounds like 3,3-dimethyl-1-phenoxybutan-2-one (B3395347), which is valued for its ability to introduce diverse functional groups. For instance, derivatives of this compound can be envisioned as precursors to more complex structures. Research on phenoxyacetic acid analogues, which have been investigated as potential radiotherapy sensitizers, illustrates how the phenoxy motif is a key component in designing biologically active molecules. nih.govmdpi.com Similarly, other butanone derivatives, such as 4,4-dimethoxy-2-butanone, have been established as valuable 1,3-dielectrophilic building blocks for synthesizing various aromatic and heteroaromatic compounds. crimsonpublishers.com
The synthesis of novel chalcones has been demonstrated using related butanone structures, such as 3,3-Dimethyl-2-butanone, which undergoes condensation reactions to yield new compounds. mdpi.com This suggests a potential pathway for creating novel phenoxy-containing chalcones from this compound, which could be explored for various applications.
Role as a Key Intermediate in Multi-step Organic Synthesis
In the landscape of organic synthesis, which involves the intricate, step-by-step construction of molecules, this compound is a valuable intermediate. msu.eduscribd.com Its synthesis can be readily achieved, often through a Williamson ether synthesis involving a phenoxide and a 3-halo-2-butanone, making it an accessible component for longer synthetic routes.
Synthesis of Complex Organic Molecules
The utility of phenoxy ketone structures as intermediates is evident in the pursuit of complex natural products. For example, a synthetic intermediate for the marine alkaloid Psammaplysin A features a 1-(4-(benzyloxy)phenoxy)-3,3-dimethylbutan-2-one structure, highlighting the role of such building blocks in constructing highly decorated and biologically significant molecules.
Furthermore, related phenyl-butanone compounds serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The strategic placement of the ketone and the aromatic ring allows for sequential reactions that build molecular complexity, a cornerstone of modern synthetic chemistry. msu.edu The synthesis of homotropane alkaloids like adaline and euphococcinine, for instance, involves multi-step sequences where ketone functionalities are transformed into key structural elements of the final natural product. beilstein-journals.org
Preparation of Specialty Chemicals and Chemical Probes
The preparation of specialty chemicals and chemical probes often requires molecular scaffolds that can be systematically modified. This compound is well-suited for this purpose. The ketone functionality can be converted into an alcohol, an amine, or an alkene, while the phenoxy ring can be substituted with various groups to fine-tune properties like solubility, reactivity, or biological target affinity.
For instance, related phenoxypropanone derivatives have been developed as transition state analog inhibitors for enzymes like acetylcholinesterase. dtic.mil This involves creating a molecule that mimics the transition state of an enzymatic reaction, a common strategy in drug design. The ability to synthesize a library of derivatives from a common intermediate like this compound is crucial for developing such targeted probes.
Development of Catalytic Systems and Reagents
The butanone framework is a common substrate in the development of new catalytic reactions. Recent advancements in organocatalysis have demonstrated highly enantioselective transformations of simple ketones like 2-butanone (B6335102). nih.gov For example, confined organocatalysts have been developed for the highly selective cyanosilylation of 2-butanone, achieving selectivities that rival enzymatic catalysts. nih.gov This indicates that this compound could be a valuable substrate for developing new asymmetric catalytic methods to produce chiral molecules.
Furthermore, derivatives of this compound could serve as precursors for ligands in metal-based catalysis. The phenoxy and ketone groups can be modified to include coordinating atoms that bind to metal centers. For example, the ketone can be converted to an amine, and the resulting amino alcohol could act as a bidentate ligand. The development of such catalytic systems is a major focus of modern chemistry, aiming to create efficient and selective catalysts for a wide range of chemical transformations. beilstein-journals.org In some catalytic processes, 2-butanone itself is used as a solvent, as seen in the synthesis of certain phenoxyaromatic acid analogues. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies on Synthetic Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how a molecule's structure correlates with its function. unav.edu By synthesizing and testing a series of related compounds (analogues), researchers can identify the key structural features responsible for a desired activity.
For compounds containing a phenoxy moiety, SAR studies have been particularly insightful. Research on 1-(4-phenoxymethyl-2-phenyl- acs.orgdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives revealed that substitutions on the phenoxy ring significantly impact antifungal activity. icm.edu.pl For example, introducing chlorine atoms at specific positions on the phenoxy ring could enhance or reduce the compound's efficacy. icm.edu.pl Similarly, in a series of phenoxy acetic acid derivatives designed as COX-2 inhibitors, modifications to the phenoxy ring were crucial for biological activity. nih.gov These studies provide a clear blueprint for how derivatives of this compound could be systematically modified to probe and optimize biological or material properties.
Table 1: Representative Structure-Activity Relationship (SAR) Findings for Phenoxy-Containing Compounds
| Parent Compound Class | Modification | Observed Effect on Activity | Reference |
| Phenoxymethyl-triazoles | Introduction of one or two chlorine atoms to the phenoxy ring | Antifungal activity was enhanced or reduced depending on the position of the chlorine atoms. | icm.edu.pl |
| Phenoxyacetic acid derivatives | Substitution on the phenoxy ring | Altered COX-2 inhibitory activity, guiding the design of more selective anti-inflammatory agents. | nih.gov |
| Phenoxypropan-2-ones | Replacement of the reactive ketone with other "serine traps" like α-ketoheterocycles | Altered metabolic stability and inhibitory activity against enzymes like FAAH. | tandfonline.com |
| N-(2-oxoethyl)-2-phenoxy-acetamide | Introduction of hydroxyl or methylene (B1212753) groups to the phenoxy group | Enhanced antioxidant capacity and bioavailability. |
Synthesis of Analogues for Mechanistic Probes
The synthesis of analogues is not only for optimizing activity but also for elucidating reaction mechanisms. By systematically altering the structure of a reactant, chemists can probe the intricate details of how a chemical transformation occurs.
Studies on the base-catalyzed elimination reactions of 4-(p-substituted-phenoxy)-2-butanones, an isomer of the target compound, have provided valuable mechanistic insights. acs.org By changing the substituent on the para-position of the phenoxy ring (e.g., from methoxy (B1213986) to cyano), researchers could measure how electron-donating and electron-withdrawing groups affect the reaction rate, thereby distinguishing between different possible mechanistic pathways (e.g., E1cB vs. E2). acs.org A similar approach could be applied to this compound to study its reactivity.
In another example, mechanistic studies of the elimination reactions of β-3-trifluoromethylphenoxy ketones helped clarify the stereochemistry of the reaction, showing that an anti-elimination pathway was preferred. nih.gov Synthesizing specific analogues is crucial for these types of detailed mechanistic investigations.
Investigation of Derived Compounds as Antifungal or Antiulcer Agents (academic context)
Academic research has explored the modification of the this compound scaffold to synthesize novel compounds with potential therapeutic applications, particularly in the realms of antifungal and antiulcer agents. These investigations focus on establishing structure-activity relationships to optimize the biological efficacy of these derivatives.
Antifungal Activity
The core structure of butanone has been a template for the development of new antifungal agents. Research has shown that the introduction of specific functional groups to a phenyl-2-butanone framework can lead to promising antifungal properties.
One area of investigation involved the synthesis and antimicrobial evaluation of 4-dimethylamino-3-phenyl-2-butanone. This compound was reduced to its corresponding diastereoisomeric alcohols. Subsequent antimicrobial testing revealed that 4-dimethylamino-3-phenyl-2-butanone itself exhibited a promising level of antifungal activity. In contrast, the other derived alcohol and ester derivatives showed either low potency or were inactive, highlighting the importance of the aminoketone moiety for antifungal action in this specific chemical series.
Another study focused on a synthetic zingerone (B1684294) derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone. This compound was evaluated for its antifungal activities against pathogenic fungi such as Aspergillus flavus and Fusarium graminearum. researchgate.net The findings from such studies contribute to understanding how substitutions on the phenyl ring of a butanone structure can influence its antifungal potential.
Table 1: Antifungal Activity of 2-Butanone Derivatives
| Compound | Finding | Reference |
|---|---|---|
| 4-Dimethylamino-3-phenyl-2-butanone | Showed a promising level of antifungal activity. | |
| Diastereoisomeric alcohols and esters derived from 4-dimethylamino-3-phenyl-2-butanone | Showed either a low level of potency or were inactive. |
Antiulcer Activity
In the search for new antiulcer agents, researchers have synthesized and tested various derivatives of this compound. These studies often build upon lead compounds identified from natural sources or previous synthetic work, aiming to enhance efficacy and understand the structural requirements for antiulcer effects.
A series of studies focused on phenylpropanol derivatives, which included structures based on this compound. Following the discovery that certain phenylpropanol derivatives possessed potent antiulcer activities, researchers synthesized (±) 3-[(3-hydroxypropyl) phenoxy]-2-butanone derivatives to explore structure-activity relationships. researchgate.net
Within this series, modifications were made to the phenoxy group. The investigations revealed that specific substitutions were crucial for activity. For instance, the introduction of a methoxy group and a substituted propoxy chain at the phenoxy ring led to a compound with significant antiulcer properties. researchgate.net Specifically, (±) 3-[2-(3-hydroxypropyl)-4-methoxy-5-[3-(4-methylpiperidino) propoxy] phenoxy]-2-butanone·3/2 oxalate (B1200264) was identified as a preferred antiulcer agent among the tested derivatives. researchgate.netnactem.ac.uk This highlights the synergistic effect of the butanone moiety, the phenoxy linker, and the specific side chains in eliciting the antiulcer response.
Earlier research had also pointed towards the antiulcer potential of related structures. For example, (±) 3-[2-(3-hydroxypropyl)-4,5-dimethoxyphenyl]-2-butanone was shown to have antiulcer activities, providing a basis for the further exploration of these types of compounds. researchgate.netnih.gov
Table 2: Antiulcer Activity of 2-Butanone Derivatives
| Compound | Finding | Reference |
|---|---|---|
| (±) 3-[2-(3-Hydroxypropyl)-4,5-dimethoxyphenyl]-2-butanone | Shown to have antiulcer activities. | researchgate.netnih.gov |
| (±) 3-[(3-Hydroxypropyl) phenoxy]-2-butanone derivatives | Synthesized and tested for antiulcer activities to study structure-activity relationships. | researchgate.net |
Environmental Transport and Degradation Pathways of Butanone Compounds
Atmospheric Fate and Photochemical Degradation Studies
Once released into the atmosphere, the persistence of an organic compound is primarily governed by its susceptibility to photochemical degradation. For ketones, this often involves photolysis and reaction with hydroxyl (OH) radicals. researchgate.netrsc.orgmountainscholar.org The atmospheric lifetime of ketones can vary, but photolysis is a significant removal pathway, especially in the upper troposphere. mountainscholar.orgnasa.gov For instance, studies on methyl ethyl ketone (MEK), a structural relative of 3-Phenoxy-2-butanone, show that its photolysis rates are influenced by temperature and wavelength, with calculated atmospheric lifetimes suggesting it is a factor of 2-3 times lower than previously thought when these dependencies are considered. rsc.org
The presence of the aromatic ether group in this compound introduces additional reaction pathways. Aromatic ethers can undergo degradation initiated by OH radicals. copernicus.org The reaction of OH radicals with unsaturated ketoethers, which share some structural similarities, proceeds mainly through the addition of the OH radical to the double bond, a process that can be enhanced by the presence of oxygenated functional groups. copernicus.org The atmospheric degradation of furan (B31954) and unsaturated ether compounds, which are considered potential biofuels, has been shown to produce complex oxygenated species. copernicus.orglu.se
While specific experimental data for this compound is not available, it is reasonable to infer that its atmospheric fate will be a combination of these processes. The ketone group will likely make it susceptible to photolysis, while the phenoxy group provides a site for OH radical attack. The estimated atmospheric lifetime for related oxymethylene ethers is approximately one day, suggesting that compounds with ether linkages can be removed from the troposphere relatively quickly. copernicus.org
Table 1: Inferred Atmospheric Degradation Pathways for this compound
| Degradation Pathway | Reactant | Expected Products | Significance |
| Photolysis | UV Radiation | Acyl and phenoxy radicals | Potentially significant, especially in the upper troposphere. mountainscholar.orgnasa.gov |
| OH Radical Attack | Hydroxyl Radicals | Hydroxylated and ring-opened products | Likely a major degradation pathway in the troposphere. copernicus.org |
Aquatic and Terrestrial Biodegradation Mechanisms
In aquatic and terrestrial environments, biodegradation by microorganisms is a primary mechanism for the removal of organic compounds. researchgate.netnih.gov While specific studies on the biodegradation of this compound are lacking, the degradation of its structural analogs, such as phenoxyalkanoic acid herbicides and other ether compounds, has been well-documented.
Phenoxyalkanoic acid herbicides are known to be degraded by a variety of soil and water microorganisms. researchgate.netnih.govnih.govnih.gov The primary mechanism of dissipation for these herbicides in soils is bacterial degradation. researchgate.netnih.gov This degradation can occur at the carbon side chain or through hydroxylation and subsequent opening of the aromatic ring. acs.org The rate of biodegradation is influenced by factors such as soil type, pH, temperature, and the specific microbial community present. nih.govaloki.hu For example, the degradation of phenoxyalkanoic acids is generally more rapid under aerobic conditions compared to anaerobic conditions. nih.gov
The ether linkage, often considered recalcitrant, can be cleaved by certain microorganisms. nih.gov Studies on various ether compounds, including aromatic ethers, have shown that bacteria can initiate degradation by oxidizing the carbon atom adjacent to the ether oxygen (the Cα position). nih.gov For instance, a Rhodococcus strain has been shown to degrade dibenzyl ether via the intermediate formation of benzoic acid. nih.gov Similarly, a Flavobacterium species was found to cleave the ether linkage of omega-linked 2,4-dichlorophenoxyalkyl carboxylic acids. nih.gov Fungi, such as Phomopsis sp., have also demonstrated the ability to degrade phenoxy acid herbicides, with the metabolite 4-chloro-2-methylphenol (B52076) being identified from the degradation of MCPA. aloki.hu
Given this evidence, it is highly probable that this compound is susceptible to microbial degradation in both soil and water. The degradation would likely involve the cleavage of the ether bond, leading to the formation of phenol (B47542) and 2-butanone (B6335102) or their derivatives, which would then be further metabolized.
Mobility and Partitioning in Environmental Compartments
The mobility and partitioning of a chemical in the environment are largely determined by its water solubility and its octanol-water partition coefficient (Kow). cornell.edu The LogP value, which is the logarithm of the Kow, for this compound is reported as 2.04. lookchem.com This value suggests a moderate potential for partitioning into organic matter and a relatively low water solubility.
Compounds with low to moderate LogP values, like phenoxyalkanoic acid herbicides, are generally considered to be mobile in soil, with a potential to leach into groundwater, especially in soils with low organic matter content. researchgate.netnih.govaloki.hu However, their mobility is often limited by their relatively high degradation rates. nih.gov The adsorption of these compounds to soil particles is influenced by soil pH and organic matter content, with adsorption generally decreasing as pH increases. nih.govmdpi.com
Based on its LogP value, this compound would be expected to have moderate mobility in soil. It would likely adsorb to soil organic matter, which would retard its movement through the soil profile. Its solubility in water is expected to be low. cymitquimica.com In aquatic systems, it would tend to partition from the water column to sediments and biota.
Table 2: Physicochemical Properties and Environmental Partitioning of this compound and Related Compounds
| Compound | Molecular Formula | LogP | Water Solubility | Inferred Environmental Mobility |
| This compound | C10H12O2 | 2.04 lookchem.com | Less soluble in water cymitquimica.com | Moderate mobility in soil, potential for leaching. |
| 2-Butanone (MEK) | C4H8O | 0.3 service.gov.uk | Highly soluble | High mobility in soil. |
| 2,4-D (a phenoxy herbicide) | C8H6Cl2O3 | 2.81 | Moderately soluble | Moderate to high mobility in soil. researchgate.net |
Occurrence in Natural Biological Systems and Pathways (e.g., Microbial Pathways)
While there is no direct evidence of the natural occurrence of this compound, many ketones and aromatic compounds are found in nature. libretexts.org Aldehydes and ketones are widespread and are often responsible for the characteristic scents of plants and animals. libretexts.org For example, vanillin (B372448) (an aldehyde) is the primary component of vanilla extract, and muscone (B1676871) (a ketone) is a key component of musk. libretexts.org
The microbial degradation pathways for aromatic compounds are well-established. unesp.brnih.govnih.gov Bacteria employ a range of enzymatic reactions to break down complex aromatic structures into simpler molecules that can be used for energy and biomass production. unesp.brnih.gov These pathways often involve initial oxidation steps catalyzed by monooxygenases or dioxygenases, followed by ring cleavage. unesp.br The degradation of lignin, a complex natural polymer containing ether linkages, is a key process in the carbon cycle and is carried out by various microorganisms. researchgate.net
Given that microorganisms possess the enzymatic machinery to degrade both ketones and aromatic ethers, it is plausible that pathways for the degradation of this compound exist in the environment. The initial step would likely be the cleavage of the ether bond, as seen in the degradation of phenoxyalkanoic acids and other ethers. nih.govnih.gov This would yield phenol and a butanone derivative, both of which are readily biodegradable by a wide range of microorganisms.
Advanced Research Directions and Future Perspectives for Phenoxy Ketones
Development of Highly Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of synthetic routes that are not only efficient in terms of yield but also sustainable and environmentally benign. For phenoxy ketones, research is moving beyond traditional methods towards greener alternatives.
A novel approach involves the reaction of bromopropargylic alcohols with phenols in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). beilstein-journals.org This method can yield α-phenoxy-α'-hydroxyketones and α,α-diphenoxyketones, demonstrating a new pathway to these structures. beilstein-journals.org Another promising strategy is a low-temperature variant of the Fries rearrangement, which can be used to synthesize hydroxy aryl ketones, structural relatives of phenoxy ketones. ajchem-a.com This method offers regioselectivity control, which is a significant advantage in complex syntheses. ajchem-a.com
Furthermore, the principles of green chemistry are being actively applied. Methodologies such as microbial transformations are being explored for the synthesis of related hydroxy ketones. researchgate.net These biocatalytic methods can offer high enantioselectivity and operate under mild conditions. researchgate.net Iron-catalyzed acceptorless dehydrogenative coupling (ADC) of alcohols presents another sustainable pathway, producing valuable α,β-unsaturated ketones which can be precursors to phenoxy ketones, with water and dihydrogen as the only byproducts. mdpi.com
| Synthetic Strategy | Key Features | Precursor/Reactant Example | Product Type | Reference |
| Reaction with Bromopropargylic Alcohols | Novel Cs₂CO₃-promoted reaction | Bromopropargylic alcohols, Phenols | α-Phenoxyketones | beilstein-journals.org |
| Fries Rearrangement (Low Temp) | Regioselective para-isomer formation | Phenolic esters | Hydroxy Aryl Ketones | ajchem-a.com |
| Microbial Transformation | Green chemistry, high enantioselectivity | Propiophenone, Phenoxy-2-propanone | Hydroxy Ketones | researchgate.net |
| Iron-Catalyzed ADC | Sustainable, uses primary alcohols | Primary alcohols, Ketones | α,β-Unsaturated Ketones | mdpi.com |
Exploration of Novel Reactivity and Catalytic Transformations
The reactivity of the ketone and the influence of the adjacent phenoxy group provide a fertile ground for discovering new chemical transformations. Research is focused on developing catalytic systems that can achieve high levels of selectivity and efficiency.
Catalytic enantioselective α-functionalization is a key area of investigation. For instance, the α-tosyloxylation of ketones using chiral iodoaryloxazoline catalysts introduces a versatile leaving group, enabling further synthetic manipulations. acs.org This creates chiral α-tosyloxy ketones, which are valuable synthons. acs.org Another innovative approach reverses the traditional reactivity of ketones; instead of forming a nucleophilic enolate, the ketone is converted into an electrophile for catalytic reactions with various nucleophiles. researchgate.net This strategy opens up new avenues for creating carbon-heteroatom and carbon-carbon bonds at the α-position. researchgate.net
Furthermore, direct catalytic asymmetric amination of unactivated ketones using catalysts like Zn-ProPhenol allows for the construction of challenging tri- and tetrasubstituted nitrogen-containing stereocenters. rsc.org This method is significant as it works with a broad range of ketone precursors to form valuable α-amino carbonyl motifs. rsc.org
Integration with Flow Chemistry and Automated Synthesis Technologies
The transition from traditional batch synthesis to continuous flow and automated processes represents a paradigm shift in chemical production, offering enhanced safety, control, and scalability. nih.gov For the synthesis of phenoxy ketones and their derivatives, these technologies hold immense promise.
Flow chemistry enables reactions to be performed under conditions that are often inaccessible in batch reactors, such as high temperatures and pressures, with precise control over reaction times. nih.govmit.edu This can lead to significantly reduced reaction times, as seen in aldol (B89426) reactions that were completed in minutes in a flow reactor compared to many hours in batch. nih.gov The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, improving reaction efficiency and selectivity. mit.edu
Automated synthesis platforms, including cartridge-based systems, are making the synthesis of small organic molecules, including ketones, faster and more efficient. chimia.chrsc.org These systems can perform multi-step syntheses with integrated purification, reducing manual handling and accelerating the discovery and optimization of new compounds. rsc.orgsciforum.net The automated synthesis of radiolabeled ketone bodies for PET imaging demonstrates the advanced capabilities of these technologies. nih.gov
| Technology | Advantages | Application to Ketone Synthesis | Reference |
| Flow Chemistry | Enhanced safety, precise control, scalability, rapid optimization | Aldol reactions, Heck reactions, Grignard reactions | nih.govmdpi.comvapourtec.com |
| Automated Synthesis | High-throughput screening, rapid lead optimization, reduced manual labor | Solid-phase synthesis of ketones, multi-step synthesis | chimia.chrsc.orgsciforum.net |
Advanced Computational Studies for Reaction Prediction and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. scirp.orgresearchgate.net For phenoxy ketones, computational studies provide deep insights into reaction mechanisms, stereoselectivity, and the electronic effects of the phenoxy group.
DFT calculations can be used to model transition states and reaction energy profiles, helping to elucidate complex reaction pathways. researchgate.netnih.gov For example, computational analysis has been crucial in understanding the stereochemical outcomes of enantioselective palladium-catalyzed α-arylation of ketones. acs.org By analyzing noncovalent interactions in the transition state, researchers can rationalize and even predict the enantioselectivity of a reaction, guiding the design of more effective catalysts. acs.org
These computational models can also predict the intrinsic reactivity of different ketone structures. nih.gov Studies have shown how electronic factors, such as the stabilization of vinyl cations by adjacent carbonyl oxygens, determine the reaction outcomes for different diazo carbonyl compounds. nih.gov Such predictive power accelerates the development of new reactions and avoids costly and time-consuming trial-and-error experimentation.
Expanding Applications in Materials Science and Advanced Organic Chemistry (as synthetic precursors)
While the direct applications of 3-Phenoxy-2-butanone are specific, the broader class of phenoxy ketones serves as versatile precursors for a range of advanced materials and complex organic molecules.
In materials science, ketone functionalities are being incorporated into polymers to create materials with unique properties. For example, novel vinyl ketone monomers containing phenoxy groups have been synthesized to create photo-responsive and liquid crystalline polymers. nih.gov Poly(ether ether ketone) (PEEK), a high-performance polymer known for its thermal and chemical resistance, is synthesized from precursors containing ketone functionalities. acs.org Researchers are designing novel PEEK precursors to improve their processability for applications like advanced membranes. acs.org Another fascinating application is in self-immolative polymers, where a ketone-containing cap can be used as a trigger for the controlled disassembly of the polymer backbone. acs.org
In advanced organic synthesis, phenoxy ketones are valuable intermediates. The ketone group can be readily transformed into other functional groups, and the phenoxy moiety can influence the reactivity and stereochemistry of these transformations. β-functionalized ketones, for instance, are crucial precursors for synthesizing enones, heterocyclic compounds, and other important molecular scaffolds. nih.gov The development of α,α-difluorinated-α-phenoxyketones opens the door to new fluorinated building blocks, which are of high interest in medicinal chemistry and materials science. researchgate.netresearchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 3-Phenoxy-2-butanone in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Route 1 : Reacting 2-bromo-2-butanone with sodium phenoxide under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor progress via TLC and purify via column chromatography .
- Route 2 : Friedel-Crafts acylation of phenoxy derivatives using acetyl chloride and Lewis acid catalysts (e.g., AlCl₃), though regioselectivity must be carefully controlled .
- Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts like diaryl ethers.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1720 cm⁻¹ and aromatic C-O-C absorption at ~1250 cm⁻¹ .
- ¹H/¹³C NMR :
- ¹H : δ 1.2–1.4 (CH₃ group adjacent to ketone), δ 2.5–2.7 (CH₂ near ketone), δ 6.8–7.3 (aromatic protons).
- ¹³C : δ 208–210 (ketone carbon), δ 150–160 (aromatic C-O) .
- Mass Spectrometry : Molecular ion peak at m/z 178 (C₁₀H₁₀O₂⁺) and fragment ions at m/z 105 (phenoxy group loss) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles during the synthesis of this compound?
- Methodological Answer :
- Systematic Parameter Screening : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. Use design-of-experiments (DoE) software for statistical rigor .
- Byproduct Analysis : Employ GC-MS or HPLC to isolate and characterize impurities. Compare retention times and fragmentation patterns with reference standards .
- Case Study : Inconsistent yields in Friedel-Crafts reactions may arise from trace moisture; use molecular sieves or rigorously dry reagents .
Q. What strategies are employed to achieve enantioselective synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) to the ketone precursor, followed by auxiliary removal post-synthesis.
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation or cross-coupling reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
- Dynamic Kinetic Resolution : Exploit reversible ketone racemization under catalytic conditions to favor a single enantiomer .
Q. How does the electronic nature of substituents on the phenoxy ring influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values (electron-withdrawing/donating) with reaction rates. For example, nitro groups (σ = +0.78) accelerate nucleophilic attack on the ketone via electron-deficient carbonyl activation.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and transition-state energies .
- Experimental Validation : Compare reaction kinetics of para-substituted derivatives (e.g., -OCH₃ vs. -NO₂) under identical conditions .
Data-Driven Research Questions
Q. What are the key considerations in designing kinetic studies to elucidate the degradation pathways of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Setup : Expose the compound to buffered solutions (pH 2–12) at controlled temperatures. Monitor degradation via UV-Vis (λ_max ~270 nm) or LC-MS.
- Degradation Products : Identify hydrolyzed products (e.g., phenoxybutyric acid) using high-resolution mass spectrometry.
- Kinetic Modeling : Fit data to pseudo-first-order or Arrhenius models to determine rate constants and activation energies .
Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., vapor pressure, solubility) of this compound?
- Methodological Answer :
- Standardized Measurements : Use NIST-recommended techniques (e.g., static vapor pressure apparatus) for reproducibility .
- Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to compare literature values. Outliers may arise from impurities or calibration errors .
- Phase Diagram Construction : Plot solubility vs. temperature in multiple solvents (e.g., water, ethanol) to identify polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
